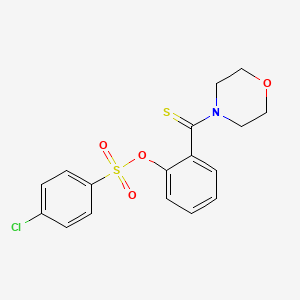![molecular formula C14H13BrN2O4S B5180831 N-[3-(aminosulfonyl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B5180831.png)
N-[3-(aminosulfonyl)phenyl]-5-bromo-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(aminosulfonyl)phenyl]-5-bromo-2-methoxybenzamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound was initially developed as a kinase inhibitor and has shown promising results in preclinical and clinical studies.
Mechanism of Action
N-[3-(aminosulfonyl)phenyl]-5-bromo-2-methoxybenzamide 43-9006 inhibits the activity of several kinases by binding to the ATP-binding site of these enzymes. This leads to the inhibition of downstream signaling pathways that are involved in tumor growth and angiogenesis. N-[3-(aminosulfonyl)phenyl]-5-bromo-2-methoxybenzamide 43-9006 has been shown to induce apoptosis in cancer cells and inhibit the migration and invasion of these cells.
Biochemical and Physiological Effects:
N-[3-(aminosulfonyl)phenyl]-5-bromo-2-methoxybenzamide 43-9006 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several kinases, including Raf kinases, VEGFR-2, and PDGFR-β. This inhibition leads to the suppression of tumor growth, angiogenesis, and metastasis. N-[3-(aminosulfonyl)phenyl]-5-bromo-2-methoxybenzamide 43-9006 has also been shown to induce apoptosis in cancer cells and inhibit the migration and invasion of these cells.
Advantages and Limitations for Lab Experiments
N-[3-(aminosulfonyl)phenyl]-5-bromo-2-methoxybenzamide 43-9006 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and has shown promising results in preclinical and clinical studies. However, N-[3-(aminosulfonyl)phenyl]-5-bromo-2-methoxybenzamide 43-9006 also has some limitations for lab experiments. It has been shown to have off-target effects on other kinases, which can complicate the interpretation of results. Additionally, the optimal dosing and treatment regimens for N-[3-(aminosulfonyl)phenyl]-5-bromo-2-methoxybenzamide 43-9006 are still being investigated.
Future Directions
For the study of N-[3-(aminosulfonyl)phenyl]-5-bromo-2-methoxybenzamide 43-9006 include the development of combination therapies, investigation of optimal dosing and treatment regimens, and exploration of potential therapeutic applications in other diseases.
Synthesis Methods
The synthesis of N-[3-(aminosulfonyl)phenyl]-5-bromo-2-methoxybenzamide 43-9006 involves the reaction of 5-bromo-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-aminobenzenesulfonamide to form the desired product, N-[3-(aminosulfonyl)phenyl]-5-bromo-2-methoxybenzamide 43-9006. The synthesis of N-[3-(aminosulfonyl)phenyl]-5-bromo-2-methoxybenzamide 43-9006 has been extensively optimized to improve the yield and purity of the compound.
Scientific Research Applications
N-[3-(aminosulfonyl)phenyl]-5-bromo-2-methoxybenzamide 43-9006 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of several kinases, including Raf kinases, VEGFR-2, and PDGFR-β. This inhibition leads to the suppression of tumor growth, angiogenesis, and metastasis. N-[3-(aminosulfonyl)phenyl]-5-bromo-2-methoxybenzamide 43-9006 has been tested in several preclinical and clinical studies for the treatment of various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma.
properties
IUPAC Name |
5-bromo-2-methoxy-N-(3-sulfamoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O4S/c1-21-13-6-5-9(15)7-12(13)14(18)17-10-3-2-4-11(8-10)22(16,19)20/h2-8H,1H3,(H,17,18)(H2,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYLOZGDVPVAHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2=CC(=CC=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-[(4-chlorophenyl)acetyl]-N~1~-(2-furylmethyl)glycinamide](/img/structure/B5180751.png)
![1-[(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]-L-prolinamide](/img/structure/B5180758.png)
![5-[(3,4-difluorophenoxy)methyl]-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5180760.png)
![4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5180762.png)
![2-methoxy-4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5180772.png)

![2-(allylthio)-4-[4-(dimethylamino)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5180785.png)
![ethyl 4-({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B5180786.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B5180789.png)


![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[4-(2-thienyl)butanoyl]-4-piperidinecarboxamide](/img/structure/B5180823.png)

![1,3-dicyclohexyl-5-{[(4-nitrophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5180850.png)